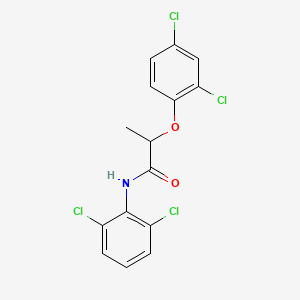
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as EMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMT is a small molecule that can easily penetrate cell membranes and target specific cellular pathways, making it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is not fully understood, but it is believed to involve the modulation of various cellular pathways. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis. This compound has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress, improve mitochondrial function, and enhance cognitive function. In cardiovascular diseases, this compound has been shown to improve cardiac function, reduce inflammation, and prevent the formation of atherosclerotic plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments is its ability to penetrate cell membranes and target specific cellular pathways. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires strict adherence to safety protocols and quality control measures.
Direcciones Futuras
There are several future directions for the research and development of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the identification of new therapeutic applications for this compound, particularly in the treatment of rare diseases and conditions. Finally, future research could focus on the development of new formulations of this compound that improve its bioavailability and reduce its potential toxicity.
Conclusion
In conclusion, this compound, or this compound, is a promising small molecule that has been extensively studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects and can target specific cellular pathways. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it a promising candidate for drug development. Future research could focus on optimizing the synthesis method, identifying new therapeutic applications, and developing new formulations of this compound.
Métodos De Síntesis
The synthesis of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with thienylmethylamine in the presence of a reducing agent to form the intermediate product. The intermediate product is then reacted with hydrochloric acid to form the final product, this compound hydrochloride. The synthesis of this compound requires strict adherence to safety protocols and quality control measures to ensure the purity and efficacy of the final product.
Aplicaciones Científicas De Investigación
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce inflammation.
Propiedades
IUPAC Name |
1-(2-ethoxy-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S.ClH/c1-3-18-15-12(6-4-8-14(15)17-2)10-16-11-13-7-5-9-19-13;/h4-9,16H,3,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPLZQMVHHZVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)

![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![2-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5315910.png)

![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5315928.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315946.png)
![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5315948.png)
![8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5315955.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5315962.png)
